molecular formula C22H24N4O4 B2863031 (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285636-80-7

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2863031
CAS RN: 1285636-80-7
M. Wt: 408.458
InChI Key: XDVQMCJPPUNLDN-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Molecular Docking Studies : A study on the synthesis, structural and molecular docking of a related compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), highlighted its potential as an anti-diabetic agent. This compound was synthesized and characterized using various spectroscopic methods. Molecular docking results suggested its design as a potential anti-diabetic agent (Karrouchi et al., 2021).

Biological Activities

  • Antioxidant and Antitumor Activities : Research on the synthesis and evaluation of novel aromatic C-nucleoside derivatives, containing structural elements similar to the compound , demonstrated potent antioxidant and antitumor activities. This study underlines the significance of such compounds in the development of new therapeutic agents (El Sadek et al., 2014).
  • Anticancer Activity : Another study focused on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to the target compound. The research highlighted the significant antitumor activity of these derivatives against the MCF-7 human breast adenocarcinoma cell line, pointing to the potential use of such compounds in cancer therapy (Abdellatif et al., 2014).

Miscellaneous Applications

  • Corrosion Protection : The application of carbohydrazide-pyrazole compounds in corrosion protection was investigated, showcasing their effectiveness in inhibiting corrosion of mild steel in acidic solutions. This study highlights the potential utility of these compounds in industrial applications, offering a cost-effective solution for corrosion protection (Paul et al., 2020).

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14(2)30-17-8-6-16(7-9-17)18-12-19(25-24-18)22(27)26-23-13-15-5-10-20(28-3)21(11-15)29-4/h5-14H,1-4H3,(H,24,25)(H,26,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVQMCJPPUNLDN-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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